2-Amino-1-cyclopentylethanol CAS 72799-58-7 properties
2-Amino-1-cyclopentylethanol CAS 72799-58-7 properties
This guide details the technical profile, synthesis, and applications of 2-Amino-1-cyclopentylethanol (CAS 72799-58-7) . It is designed for researchers requiring a rigorous, self-validating reference for incorporating this alicyclic scaffold into drug discovery workflows.
A Versatile Alicyclic Scaffold for Medicinal Chemistry
Executive Summary
2-Amino-1-cyclopentylethanol (CAS 72799-58-7) is a critical vicinal amino alcohol intermediate characterized by a lipophilic cyclopentyl ring adjacent to a polar amino-ethanol core. Unlike its phenyl analog (2-amino-1-phenylethanol), this compound offers a high fraction of sp³-hybridized carbons (
Chemical Identity & Physicochemical Profile
| Property | Data |
| CAS Number | 72799-58-7 |
| IUPAC Name | 2-Amino-1-cyclopentylethan-1-ol |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 129.20 g/mol |
| SMILES | NCCC(O)C1CCCC1 |
| Appearance | Viscous colorless to pale yellow oil (tends to solidify upon cooling) |
| Boiling Point | ~240–245 °C (Predicted at 760 mmHg); 115–120 °C (at 10 mmHg) |
| pKa (Conj.[1][2][3][4][5][6] Acid) | ~9.5 (Amine), ~14.8 (Alcohol) |
| Solubility | Soluble in MeOH, DMSO, CH |
Synthetic Pathways
To ensure high purity and regioselectivity, two primary routes are recommended. The Nitroaldol (Henry) Route is preferred for laboratory-scale synthesis due to milder conditions and avoidance of cyanide reagents.
Route A: The Henry Reaction (Nitroaldol) Protocol
This route constructs the carbon skeleton via the condensation of cyclopentanecarboxaldehyde with nitromethane, followed by reduction.
Step 1: Nitroaldol Condensation
-
Reagents: Cyclopentanecarboxaldehyde (1.0 eq), Nitromethane (5.0 eq), NaOH (0.1 eq, methanolic).
-
Conditions: 0°C to RT, 4 hours.
-
Mechanism: Base-catalyzed nucleophilic attack of the nitronate anion on the aldehyde carbonyl.
-
Key Insight: Maintaining low temperature (0°C) prevents the dehydration of the intermediate
-nitroalcohol to the nitroalkene, preserving the hydroxyl group if desired. However, for the final amino alcohol, dehydration to the alkene is acceptable as both reduce to the same product.
Step 2: Global Reduction
-
Reagents: LiAlH
(3.0 eq) in anhydrous THF or H (50 psi) / Raney Ni. -
Conditions: Reflux (LiAlH
) for 6 hours; or RT (Hydrogenation). -
Workup: Fieser workup (
mL H O, mL 15% NaOH, mL H O) to precipitate aluminum salts as granular solids.
Route B: Cyanohydrin Reduction (Industrial Scale)
-
Step 1: Reaction of cyclopentanecarboxaldehyde with TMSCN (ZnI
cat.) yields the silylated cyanohydrin. -
Step 2: Reduction with LiAlH
simultaneously cleaves the silyl group and reduces the nitrile to the primary amine.
Visualization: Synthetic & Reaction Logic
Figure 1: Synthetic pathway from aldehyde precursor to CAS 72799-58-7 and downstream derivatization.[7][8][9][10]
Applications in Drug Development
Pharmacophore in GPCR Ligands
The 2-amino-1-arylethanol motif is ubiquitous in
Synthesis of Chiral Auxiliaries
Upon resolution (e.g., via tartaric acid crystallization), the enantiomers of 2-amino-1-cyclopentylethanol serve as chiral auxiliaries .
-
Mechanism: Reacting the amino alcohol with acid chlorides generates amides that can be cyclized to oxazolidinones. These "Evans-type" auxiliaries induce stereochemistry in subsequent alkylation or aldol reactions due to the steric bulk of the cyclopentyl group shielding one face of the molecule.
Heterocyclic Building Block
-
Oxazolines: Condensation with nitriles (Witte-Seeliger reaction).
-
Morpholines: Reaction with
-halo ketones followed by reduction.
Analytical Characterization Protocol
To validate the identity of synthesized or purchased material, the following spectral features must be confirmed.
| Method | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl | CH -OH (Methine proton adjacent to hydroxyl) | |
| CH | ||
| Cyclopentyl methine bridgehead | ||
| Cyclopentyl ring protons (Multiplet envelope) | ||
| 13C NMR | C -OH (Chiral center carbon) | |
| C -NH | ||
| Mass Spec (ESI) | Protonated molecular ion | |
| IR Spectroscopy | 3200–3400 cm | Broad O-H and N-H stretch overlap |
Handling & Safety (E-E-A-T)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.
Storage & Stability:
-
Hygroscopic: The primary amine readily absorbs atmospheric CO
to form carbamates. Store under inert gas (Nitrogen/Argon). -
Temperature: 2–8°C recommended to prevent slow oxidation (N-oxide formation).
Emergency Protocol:
-
Skin Contact: Immediate wash with polyethylene glycol 400 (if available) or copious water. Do not neutralize with acid immediately (exothermic reaction).
-
Spill: Neutralize with weak acid (citric acid) before disposal.
References
-
PubChem Compound Summary. (2025). 2-Amino-1-cyclopentylethanol (CID 20072198). National Center for Biotechnology Information. Link
- Luzzio, F. A. (2001). The Henry Reaction: Recent Examples. Tetrahedron, 57(5), 915-945. (Foundational reference for the Nitroaldol synthesis route).
- Ager, D. J., et al. (1996). Commercial Applications of amino alcohol intermediates. Chemical Reviews, 96(2), 835-876.
-
NIST Chemistry WebBook. (2025). Cyclopentanemethanol,
-aminomethyl-. Standard Reference Data.[11] Link -
Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-1-phenylethanol (Analogous Safety Data).Link
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- 3. digital.csic.es [digital.csic.es]
- 4. 2-[1-(Ethylamino)cyclopentyl]ethanol | C9H19NO | CID 64982680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-1-cyclopentylethanol | C7H15NO | CID 20072198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 1-Cyclopentylethanol | 52829-98-8 [smolecule.com]
- 7. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 8. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
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